Summary of the Application: “1-(2-Diisopropylaminoethyl)piperazine” is identified as a potential candidate for CO2 capture solvent in the field of Carbon Capture Utilization and Storage (CCUS). CCUS is a technology for decarbonizing carbon dioxide (CO2) from greenhouse gas emitters such as steel, cement, oil, gas, petrochemicals, chemicals, and fertilizers .
Methods of Application: The kinetics of absorption of CO2 in aqueous “1-(2-Diisopropylaminoethyl)piperazine” is studied using a stirred cell reactor. The experiments are performed at temperatures ranging from 303 to 333 K with weight fractions of “1-(2-Diisopropylaminoethyl)piperazine” in an aqueous solution ranging from 0.1 to 0.4 .
Results or Outcomes: The experimental data shows that the overall rate constant is
Kov=−2.52987×10−4 mol/m2s-kPaK_{ov} = -2.52987 \times 10^{-4} \text{ mol/m}^2 \text{s-kPa}Kov=−2.52987×10−4 mol/m2s-kPa
for 0.1 wt fr. of “1-(2-Diisopropylaminoethyl)piperazine” at 313 K with an initial CO2 partial pressure of 10 kPa. The temperature dependency relation of the second-order reaction rate constant,k2k_2k2
, is found to be6.126×1011exp(−5102/T)6.126 \times 10^{11} \exp(-5102/T)6.126×1011exp(−5102/T)
using the Arrhenius equation. The activation energy of 0.3 wt fr. “1-(2-Diisopropylaminoethyl)piperazine” is found to be 42.42 kJ/mol .Summary of the Application: “1-(2-Diisopropylaminoethyl)piperazine” is used in the synthesis of antimicrobial polymers. These polymers are used in several areas, including the biomedical sector, healthcare products, water purification systems, and food packaging .
Methods of Application: The piperazine polymer is synthesized and tested for its antimicrobial activity against E. coli and S. aureus .
Results or Outcomes: The piperazine polymer exhibited significant antimicrobial activity against E. coli and S. aureus in comparison with standard antibacterial ciprofloxacin. Piperazine targets the cytoplasmic membrane of the bacteria, resulting in the leakage of intercellular components leading to cell death .
Summary of the Application: “1-(2-Diisopropylaminoethyl)piperazine” is used in the field of drug discovery. The piperazine molecule has been classified as a privileged structural motif in drug discovery . It is a six-membered heterocyclic compound with the chemical formula C4H10N2 and is also called hexahydropyrazine .
Methods of Application: Piperazine was first used in the treatment of gout disease in the 19th century, and later on molecules obtained by modifying the piperazine moiety were used in the treatment of intestinal infections . In the early 20th century, numerous researchers synthesized piperazine and substituted piperazine molecules, which were important pharmacophores found in numerous marketed drugs such as antibiotics, anticancer, antimicrobial, antipsychotics, and antidepressants .
Results or Outcomes: Several drugs containing the piperazine moiety are amongst the top 100 best-selling pharmaceutical products . A recent statistical analysis of the substructure has shown that piperazine is the third most frequently used N-heterocycle (ranked right behind piperidine and pyridine) in pharmaceutical small molecule drugs .
1-(2-Diisopropylaminoethyl)piperazine is a chemical compound characterized by its unique structure, featuring a piperazine ring substituted with a diisopropylaminoethyl group. Its molecular formula is , and it has a molecular weight of approximately 213.36 g/mol. This compound is notable for its potential applications in medicinal chemistry and its role as a building block in various pharmaceutical agents.
Research indicates that 1-(2-Diisopropylaminoethyl)piperazine exhibits significant biological activity. It has been investigated for its potential neuroprotective effects, particularly in relation to neurodegenerative diseases like Alzheimer’s disease. Studies have shown that compounds in this class can influence amyloid beta and tau peptide interactions, which are critical in Alzheimer's pathology . Additionally, its structure suggests possible interactions with various neurotransmitter systems, making it a candidate for further pharmacological exploration.
The synthesis of 1-(2-Diisopropylaminoethyl)piperazine typically involves the following steps:
This compound finds applications primarily in medicinal chemistry. Its structural features make it suitable for developing pharmaceuticals targeting central nervous system disorders. Additionally, due to its ability to form complexes with metal ions, it may have applications in coordination chemistry and materials science.
Interaction studies of 1-(2-Diisopropylaminoethyl)piperazine have revealed its potential to modulate various biological pathways. For example:
Several compounds share structural similarities with 1-(2-Diisopropylaminoethyl)piperazine. Here are some notable examples:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Piperazine | Six-membered ring with two nitrogen atoms | Basic structure; widely used as a reference |
| 1-(2-Methylpiperazin-1-yl)ethanone | Contains a methyl group instead of diisopropyl | Different pharmacological profile |
| N,N-Diethylpiperazine | Ethyl groups instead of isopropyl | Potentially different receptor interactions |
| 4-(2-Diisopropylaminoethyl)piperazine | Variation in position of substitution | May exhibit altered biological activity |
The uniqueness of 1-(2-Diisopropylaminoethyl)piperazine lies in its specific diisopropyl substitution pattern, which may enhance its lipophilicity and receptor affinity compared to other piperazine derivatives.
Irritant